1H-Benzimidazole-5-sulfonic acid
Overview
Description
1H-Benzimidazole-5-sulfonic acid: is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
1H-Benzimidazole-5-sulfonic acid, also known as Ensulizole or Phenylbenzimidazole Sulfonic Acid (PBSA), is primarily used as a UV absorber . It is a water-soluble sunscreen ingredient that can strongly absorb UVB and partially absorb UVA . The primary target of this compound is the reactive oxygen species (ROS) generated by ultraviolet or sunlight exposure .
Mode of Action
The mode of action of this compound involves the absorption of UV radiation, which prevents the formation of ROS . By absorbing UVB and partially UVA, it prevents the generation of ROS that can cause DNA damage .
Biochemical Pathways
These include pathways related to DNA repair, cell signaling, and apoptosis .
Pharmacokinetics
Given its water solubility, it is likely to have good bioavailability .
Result of Action
The primary result of the action of this compound is the prevention of DNA damage caused by ROS . By absorbing UV radiation, it reduces the formation of ROS, thereby protecting the DNA from damage. This makes it an effective ingredient in sunscreens and other cosmetic products that provide UV protection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its UV absorption capacity can be affected by the intensity of UV radiation in the environment . Furthermore, its stability may be influenced by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
1H-Benzimidazole-5-sulfonic acid plays a significant role in biochemical reactions. It can generate reactive oxygen species (ROS) when exposed to ultraviolet light or sunlight . This property allows it to disrupt DNA, which is a crucial process in various biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to generate ROS. ROS are chemically reactive molecules that can cause damage to cell structures, including lipids, proteins, and DNA . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to generate ROS. ROS can cause oxidative stress in cells, leading to various cellular responses. These include the activation or inhibition of enzymes, changes in gene expression, and even cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, under UV irradiation, a complete removal of 40.0 μM parent PBSA and a 25% decrease in TOC are achieved with 190 min . This suggests that the compound may degrade over time under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde in the presence of sulfur dioxide in an aqueous medium at a pH of 4-7 . Another method includes the use of chlorosulfonic acid to sulfonate 2-phenylbenzimidazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification, such as the use of oxidizing agents and adsorbents to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzimidazole compounds .
Scientific Research Applications
1H-Benzimidazole-5-sulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Phenylbenzimidazole-5-sulfonic acid: Similar in structure but with a phenyl group at the 2-position.
Benzimidazole: The parent compound without the sulfonic acid group.
2-Substituted Benzimidazoles: Various derivatives with different substituents at the 2-position.
Uniqueness: 1H-Benzimidazole-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to interact with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
3H-benzimidazole-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLKZBRLFFGAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325839 | |
Record name | 1H-Benzimidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27503-78-2 | |
Record name | 1H-Benzimidazole-6-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27503-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 519856 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzimidazolesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How did structural modifications of PBSA affect its UV-protective properties?
A2: The researchers introduced hydroxyl groups to the phenyl ring of PBSA and substituted the functional group at position 5 of the benzimidazole ring []. Surprisingly, while some modified molecules lost significant UV-filtering activity, they exhibited potent UV-filtering booster capabilities when combined with existing commercial UVB and UVA filters []. This finding highlights the potential of these novel compounds to enhance the efficacy of current sunscreen formulations.
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